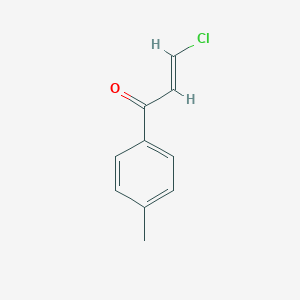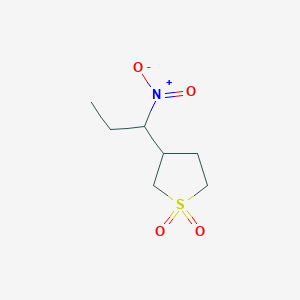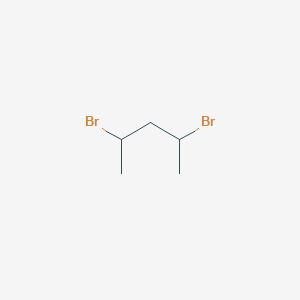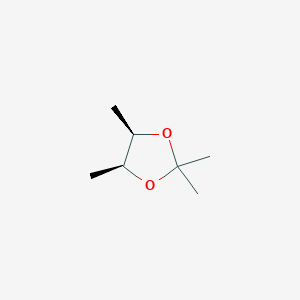
1,3-Dioxolane, 2,2,4,5-tetramethyl-, cis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxolane, 2,2,4,5-tetramethyl-, cis- is a cyclic ether that has been extensively studied for its potential applications in various fields of science. This compound has been synthesized by several methods and has been found to have significant biological and physiological effects.
Applications De Recherche Scientifique
1,3-Dioxolane, 2,2,4,5-tetramethyl-, cis- has been extensively studied for its potential applications in various fields of science. It has been found to be a useful solvent for organic reactions, and it has been used as a reagent in the synthesis of several compounds. It has also been used as a stabilizer for some polymers and as a component in some electrolytes. In addition, it has been studied for its potential use as a fuel additive and as a component in some perfumes.
Mécanisme D'action
The mechanism of action of 1,3-Dioxolane, 2,2,4,5-tetramethyl-, cis- is not fully understood. However, it has been suggested that it may act as a Lewis acid, and it may also participate in hydrogen bonding interactions with other molecules. These interactions may be responsible for its ability to stabilize some polymers and to act as a solvent for some organic reactions.
Biochemical and Physiological Effects:
1,3-Dioxolane, 2,2,4,5-tetramethyl-, cis- has been found to have some biochemical and physiological effects. It has been shown to have some antimicrobial activity, and it has been suggested that it may have some potential as a therapeutic agent. However, more research is needed to fully understand its effects on living organisms.
Avantages Et Limitations Des Expériences En Laboratoire
1,3-Dioxolane, 2,2,4,5-tetramethyl-, cis- has several advantages and limitations for lab experiments. Its high boiling point and low toxicity make it a useful solvent for some organic reactions. However, its high cost and limited availability may limit its use in some experiments. In addition, its potential effects on living organisms may require special precautions when handling the compound.
Orientations Futures
There are several future directions for research on 1,3-Dioxolane, 2,2,4,5-tetramethyl-, cis-. One area of interest is its potential use as a fuel additive, as it has been shown to improve the performance of some fuels. Another area of interest is its potential use as a therapeutic agent, as it has been shown to have some antimicrobial activity. In addition, further research is needed to fully understand its mechanism of action and its effects on living organisms. Finally, more efficient and cost-effective methods of synthesis may be developed to increase its availability and reduce its cost.
Méthodes De Synthèse
1,3-Dioxolane, 2,2,4,5-tetramethyl-, cis- can be synthesized by several methods, including the reaction of tetramethyl orthoformate with ethylene oxide in the presence of a strong acid catalyst. Another method involves the reaction of tetramethyl orthoformate with paraformaldehyde in the presence of a base catalyst. The yield of the product is high in both methods, and the purity can be improved by distillation.
Propriétés
Numéro CAS |
17226-65-2 |
|---|---|
Formule moléculaire |
C7H14O2 |
Poids moléculaire |
130.18 g/mol |
Nom IUPAC |
(4R,5S)-2,2,4,5-tetramethyl-1,3-dioxolane |
InChI |
InChI=1S/C7H14O2/c1-5-6(2)9-7(3,4)8-5/h5-6H,1-4H3/t5-,6+ |
Clé InChI |
IWHKRVPYJLOGAW-OLQVQODUSA-N |
SMILES isomérique |
C[C@@H]1[C@@H](OC(O1)(C)C)C |
SMILES |
CC1C(OC(O1)(C)C)C |
SMILES canonique |
CC1C(OC(O1)(C)C)C |
Synonymes |
(4R,5S)-2,2,4,5-Tetramethyl-1,3-dioxolane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



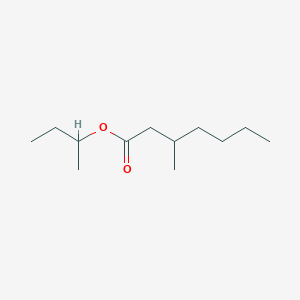
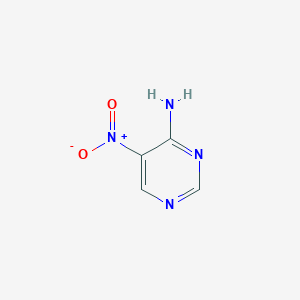
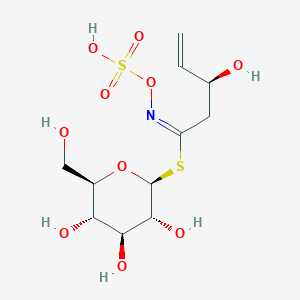
![2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B98079.png)
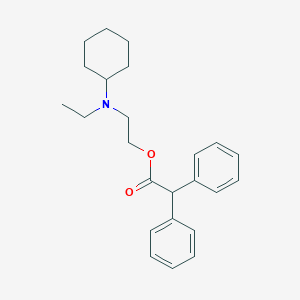
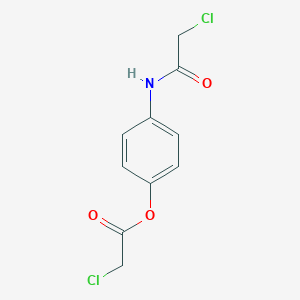
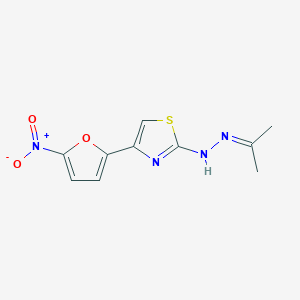
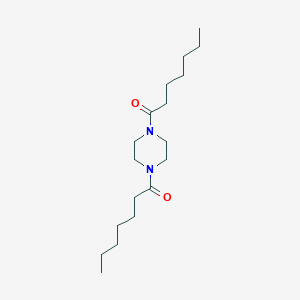
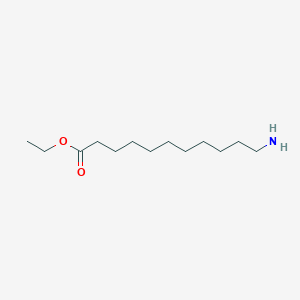
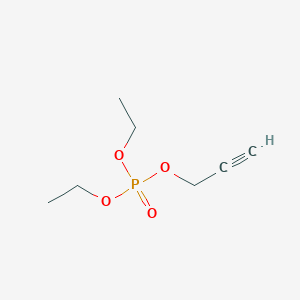
![2-[(4-Methoxyphenyl)carbonyl]furan](/img/structure/B98097.png)
